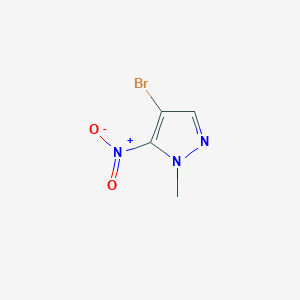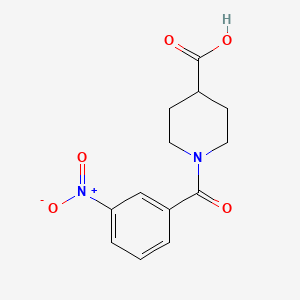![molecular formula C12H9FN2O2 B1299657 2-[(2-Fluorophenyl)amino]nicotinic acid CAS No. 57978-54-8](/img/structure/B1299657.png)
2-[(2-Fluorophenyl)amino]nicotinic acid
Übersicht
Beschreibung
2-[(2-Fluorophenyl)amino]nicotinic acid is a compound that is structurally related to various nicotinic acid derivatives synthesized for pharmaceutical applications. While the specific compound is not directly described in the provided papers, these papers discuss closely related compounds and their synthesis, which can provide insights into the potential synthesis and properties of 2-[(2-Fluorophenyl)amino]nicotinic acid.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, often starting with simpler precursors. For example, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide. A selective monodechlorination process is also described to obtain the desired nicotinic acid derivative . These methods could potentially be adapted for the synthesis of 2-[(2-Fluorophenyl)amino]nicotinic acid by substituting the appropriate fluorophenylamine and nicotinic acid precursors.
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is crucial for their pharmaceutical properties. For instance, the crystal structure of 2-((2-ethylphenyl)amino)nicotinic acid shows that alkylation of the phenyl ring affects the planarity of the molecule, which in turn influences the crystal packing and the formation of heterosynthons in the crystal lattice . This suggests that the introduction of a 2-fluorophenyl group in 2-[(2-Fluorophenyl)amino]nicotinic acid would also impact its molecular conformation and potentially its intermolecular interactions.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of nicotinic acid derivatives are often tailored to introduce specific functional groups that confer desired properties to the final compound. For example, the synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid involves lithiation, carboxylation, and palladium-catalyzed coupling reactions . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis of 2-[(2-Fluorophenyl)amino]nicotinic acid, with the aim of introducing the fluorophenylamino moiety into the nicotinic acid core.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives can be influenced by their molecular structure. For example, the crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid was studied, revealing that it forms a stable amorphous phase and does not crystallize easily upon reheating . This behavior is attributed to the formation of acid-pyridine hydrogen bonding. Such insights are valuable when considering the properties of 2-[(2-Fluorophenyl)amino]nicotinic acid, as the presence of the fluorine atom and the amino group could affect its crystallization behavior and stability in the solid state.
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Structural Chemistry
- Application Summary : Nicotinamide and its derivatives have been investigated for their antibacterial and antibiofilm properties . In a study, four nicotinamide derivatives were synthesized and characterized using spectral techniques .
- Methods of Application : These compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). Then, these compounds were optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .
- Results : The in vitro antibacterial and antibiofilm activity of the synthesized compounds were tested against several bacteria. As a result, one of the derivatives, ND4, was found as the best inhibitor candidate against Enterococcus faecalis .
Eigenschaften
IUPAC Name |
2-(2-fluoroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRFLHMLYOPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368455 | |
| Record name | 2-[(2-fluorophenyl)amino]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)amino]nicotinic acid | |
CAS RN |
57978-54-8 | |
| Record name | 2-[(2-fluorophenyl)amino]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

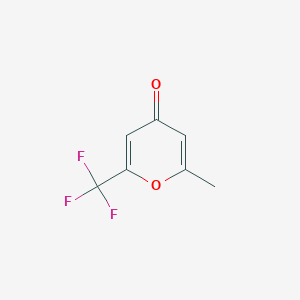


![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)
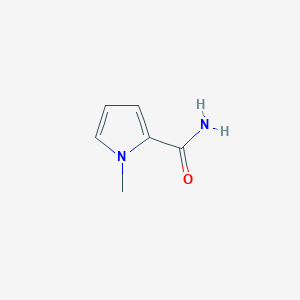

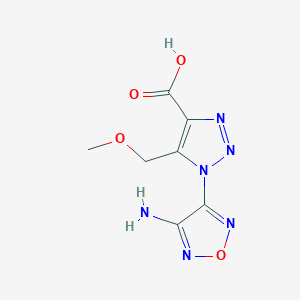
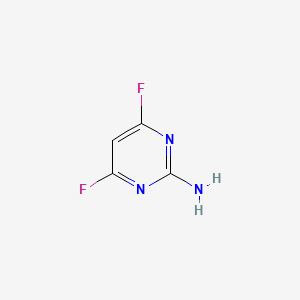
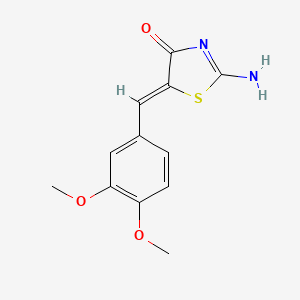

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)
